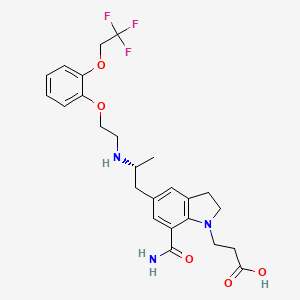
1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-
Overview
Description
1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- is a useful research compound. Its molecular formula is C25H30F3N3O5 and its molecular weight is 509.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
KMD-3293, also known as Silodosin , primarily targets the alpha-1 adrenergic receptors, specifically the alpha-1A subtype . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra .
Mode of Action
KMD-3293 acts as an antagonist to the alpha-1 adrenergic receptors . By blocking these receptors, it inhibits the action of norepinephrine, a neurotransmitter that would normally cause contraction of the smooth muscle in the prostate and urethra .
Biochemical Pathways
The pathogenesis of benign prostatic hyperplasia, a condition that KMD-3293 is used to treat, is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . KMD-3293’s antagonistic action on the alpha-1A adrenergic receptors can alleviate symptoms by relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Pharmacokinetics
After oral administration, KMD-3293 has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement from CYP3A4 . The primary active metabolite, KMD-3213G, is formed via UGT2B7-mediated glucuronidation . Another major metabolite, KMD-3293, is formed via alcohol and aldehyde dehydrogenases . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .
Result of Action
The molecular and cellular effects of KMD-3293’s action result in the relaxation of smooth muscle in the lower urinary tract. This leads to an improvement in urinary symptoms and alleviation of bladder outlet obstruction .
Biochemical Analysis
Biochemical Properties
KMD-3293 is an inactive metabolite of Silodosin . It is formed via alcohol and aldehyde dehydrogenases . The formation of KMD-3293 involves the metabolic processes of dehydrogenation and oxidation .
Cellular Effects
Silodosin, the parent compound, has demonstrated significant effectiveness in improving the storage irritating and voiding/obstructive symptoms associated with BPH .
Molecular Mechanism
Silodosin, the parent compound, works by binding to α1A-adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms .
Dosage Effects in Animal Models
Studies on Silodosin have shown that it has a rapid onset of effect in men with lower urinary tract symptoms (LUTS) associated with BPH .
Metabolic Pathways
KMD-3293 is formed via alcohol and aldehyde dehydrogenases . It is a major metabolite of Silodosin, which is metabolized by UDP-glucuronosyltranferase (UGT) 2B7 to yield its major glucuronide metabolite .
Transport and Distribution
Silodosin, the parent compound, is known to be metabolized in the liver and excreted via the kidneys .
Subcellular Localization
As a metabolite of Silodosin, it is likely to be found in the liver where Silodosin is metabolized .
Properties
IUPAC Name |
3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWKOELUJFEJEQ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357252-79-9 | |
| Record name | KMD-3293 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357252799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KMD-3293 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4QEF9744X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


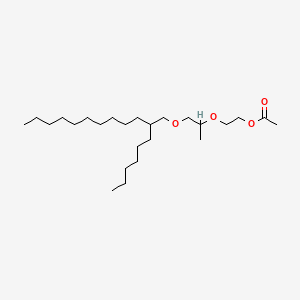
![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1515865.png)

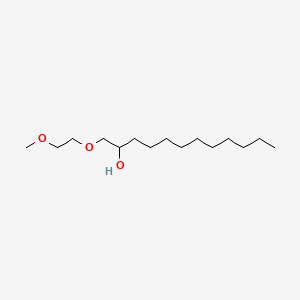
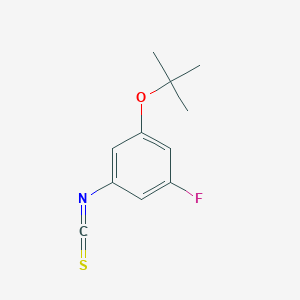
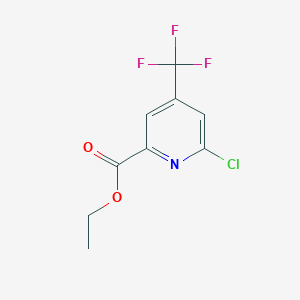

phosphonium chloride](/img/structure/B1515892.png)

![Tert-butyl [1,1-dimethyl-2-(methylthio)ethyl]carbamate](/img/structure/B1515900.png)
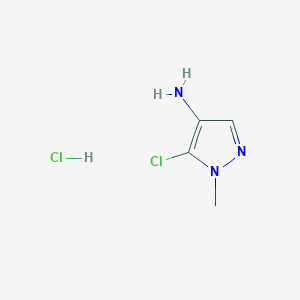
![5-[15-fluoro-9-(hydroxymethyl)-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl]-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B1515910.png)
![Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B1515928.png)

